6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene 6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Brand Name: Vulcanchem
CAS No.: 896821-90-2
VCID: VC11796306
InChI: InChI=1S/C24H27FN6O/c1-15-11-16(2)26-23-22(15)24-27-17(3)12-21(31(24)28-23)30-9-7-29(8-10-30)14-18-13-19(25)5-6-20(18)32-4/h5-6,11-13H,7-10,14H2,1-4H3
SMILES: CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C
Molecular Formula: C24H27FN6O
Molecular Weight: 434.5 g/mol

6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

CAS No.: 896821-90-2

Cat. No.: VC11796306

Molecular Formula: C24H27FN6O

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene - 896821-90-2

Specification

CAS No. 896821-90-2
Molecular Formula C24H27FN6O
Molecular Weight 434.5 g/mol
IUPAC Name 6-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Standard InChI InChI=1S/C24H27FN6O/c1-15-11-16(2)26-23-22(15)24-27-17(3)12-21(31(24)28-23)30-9-7-29(8-10-30)14-18-13-19(25)5-6-20(18)32-4/h5-6,11-13H,7-10,14H2,1-4H3
Standard InChI Key GFZHYQKRYWZHJJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C
Canonical SMILES CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C

Introduction

Synthesis

The synthesis of this compound involves multi-step reactions typically used for heterocyclic compounds. A general approach includes:

  • Formation of the Piperazine Substituent:

    • The starting material is often a substituted phenyl derivative (e.g., 5-fluoro-2-methoxybenzyl chloride), which reacts with piperazine under basic conditions to form the intermediate.

    • Example reaction: C7H6ClF+C4H10N2C11H15FN2+HCl\text{C}_7\text{H}_6\text{ClF} + \text{C}_4\text{H}_{10}\text{N}_2 \rightarrow \text{C}_{11}\text{H}_{15}\text{FN}_2 + \text{HCl}.

  • Cyclization to Form the Tetraazatricyclo Core:

    • The intermediate is subjected to cyclization reactions using reagents such as trimethyl orthoesters or other triazine precursors.

    • Refluxing in polar solvents like acetonitrile or dimethylformamide (DMF) facilitates cyclization.

  • Final Functionalization:

    • Methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Purification methods such as recrystallization or flash column chromatography are employed to isolate the final product.

Pharmacological Relevance

The structural features of this compound suggest potential applications in drug discovery:

  • Anticancer Activity:

    • Fluorinated piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines .

    • The rigid tetraazatricyclo core may enhance selective binding to oncogenic targets.

  • Neurological Disorders:

    • Piperazine-based compounds are widely utilized in antipsychotic and antidepressant medications due to their interaction with serotonin and dopamine receptors.

  • Antimicrobial Potential:

    • Heterocyclic compounds with fluorine substitutions often exhibit antimicrobial activity by disrupting bacterial enzymes or membranes .

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms structural integrity and chemical shifts for functional groups .
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern .
Infrared Spectroscopy (IR)Identifies functional groups through characteristic absorption bands (e.g., C-F stretch).
X-Ray CrystallographyProvides detailed insights into the three-dimensional structure .

Research Findings

Recent studies on related compounds highlight their therapeutic potential:

  • Cytotoxicity Studies:

    • Compounds with similar scaffolds have shown IC50_{50} values in the micromolar range against cancer cell lines like HeLa and HCT-116 .

  • Molecular Docking:

    • Computational studies suggest strong binding affinities to key biological targets such as kinases and GPCRs .

  • Metabolic Stability:

    • Fluorinated compounds exhibit enhanced resistance to enzymatic degradation compared to non-fluorinated analogs .

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